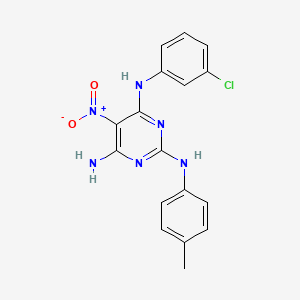![molecular formula C23H17ClN2O7 B12465068 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a chloro-nitrophenyl group, an oxoethyl group, and a methoxyphenyl carbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrophenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling agent in peptide synthesis.
2-(4-Chloro-3-nitrophenyl)sulfonylanthranilic acid: Another compound with a similar chloro-nitrophenyl group.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C23H17ClN2O7 |
|---|---|
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-[(3-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H17ClN2O7/c1-32-18-4-2-3-16(11-18)22(28)25-17-8-5-14(6-9-17)23(29)33-13-21(27)15-7-10-19(24)20(12-15)26(30)31/h2-12H,13H2,1H3,(H,25,28) |
Clé InChI |
GRGIRNLMROQEMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


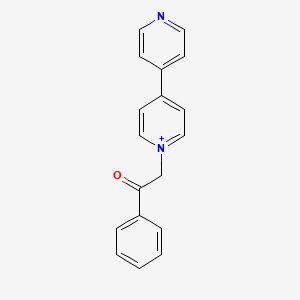
![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12464996.png)
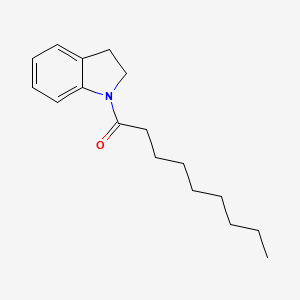
![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
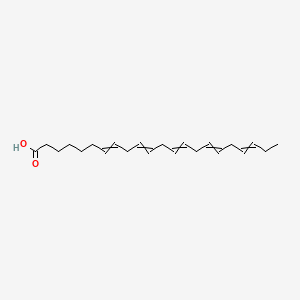
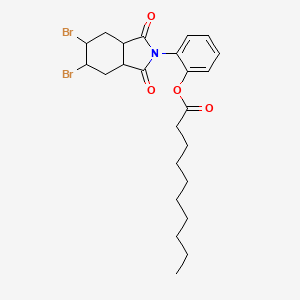
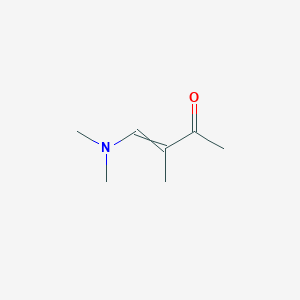
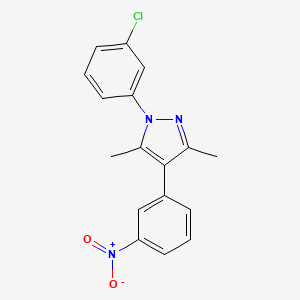

![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
